molecular formula C25H30N4O2 B5232395 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide

3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide

Cat. No. B5232395
M. Wt: 418.5 g/mol
InChI Key: HGJVQCXBNNXTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as LY404039 and is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). The mGluR2 receptor is a G protein-coupled receptor that plays a key role in regulating neurotransmitter release in the brain.

Mechanism of Action

The mechanism of action of 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with the mGluR2 receptor. This receptor is a G protein-coupled receptor that plays a key role in regulating neurotransmitter release in the brain. LY404039 binds to the mGluR2 receptor and blocks its activation by glutamate, which leads to a decrease in neurotransmitter release. This mechanism of action is thought to be responsible for the neuroprotective effects of LY404039.
Biochemical and Physiological Effects:
Studies have shown that LY404039 has a number of biochemical and physiological effects. This compound has been shown to have neuroprotective effects in animal models of neurological disorders, including Parkinson's disease, Alzheimer's disease, and traumatic brain injury. LY404039 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide in lab experiments include its selective antagonism of the mGluR2 receptor, which allows for the study of the role of this receptor in various physiological and pathological conditions. The limitations of using LY404039 in lab experiments include its potential off-target effects and the need for careful dose optimization to avoid toxicity.

Future Directions

There are several future directions for research on 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide. One direction is to further investigate its neuroprotective effects in animal models of neurological disorders. Another direction is to explore its potential use in the treatment of inflammatory bowel disease and other inflammatory conditions. Additionally, future research could focus on the development of more selective mGluR2 antagonists with improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

The synthesis of 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a multi-step process that involves the use of several reagents and catalysts. The first step involves the condensation of 2-bromoethylamine hydrobromide with 1-phenylethanol in the presence of sodium hydride to form 1-(2-bromoethyl)-4-phenylpiperidine. The second step involves the reaction of 1-(2-bromoethyl)-4-phenylpiperidine with 1H-pyrazole-1-carboxylic acid in the presence of triethylamine and N,N’-dicyclohexylcarbodiimide to form 1-(2-bromoethyl)-4-(1H-pyrazol-1-yl)phenylpiperidine. The final step involves the reaction of 1-(2-bromoethyl)-4-(1H-pyrazol-1-yl)phenylpiperidine with 4-aminobenzamide in the presence of palladium on carbon and hydrogen gas to form 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide.

Scientific Research Applications

3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the mGluR2 receptor and has been shown to have neuroprotective effects in various animal models of neurological disorders. Studies have also shown that LY404039 has anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease and other inflammatory conditions.

properties

IUPAC Name

3-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c30-25(26-14-19-29-15-5-13-27-29)22-8-4-9-24(20-22)31-23-11-17-28(18-12-23)16-10-21-6-2-1-3-7-21/h1-9,13,15,20,23H,10-12,14,16-19H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJVQCXBNNXTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCCN3C=CC=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide

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